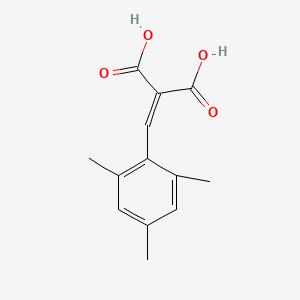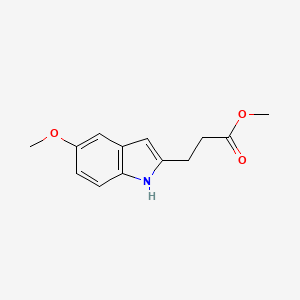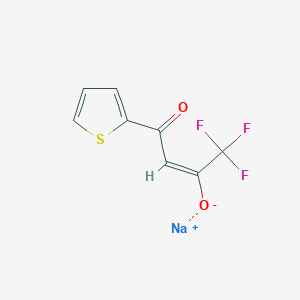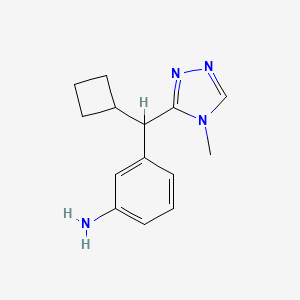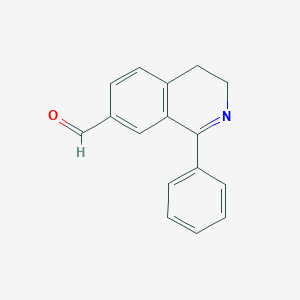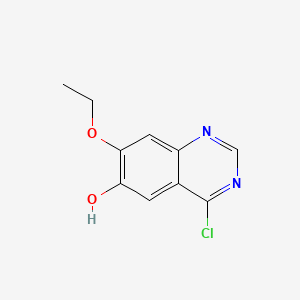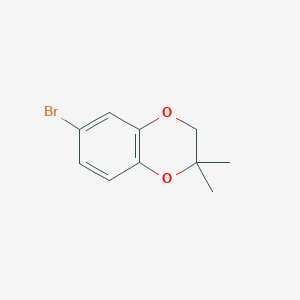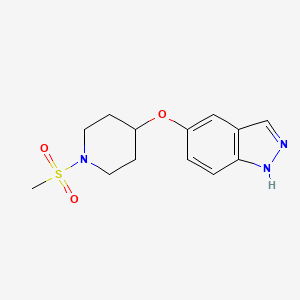
Dide-O-methylgrandisin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dide-O-methylgrandisin is a diaryltetrahydrofuran type neolignan, a class of phenylpropanoids. It is derived from the plant species Licaria aurea, which belongs to the Lauraceae family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dide-O-methylgrandisin involves several steps, starting from basic phenylpropanoid unitsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dide-O-methylgrandisin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Dide-O-methylgrandisin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diaryltetrahydrofuran neolignans.
Biology: It has shown potential in biological assays, particularly in studying its effects on cellular processes.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of Dide-O-methylgrandisin involves its interaction with various molecular targets. It is believed to exert its effects through pathways related to oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to modulate the activity of enzymes and receptors involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Grandisin: Another diaryltetrahydrofuran neolignan with similar structural features.
Virolongin A and B: Neolignans with comparable biological activities.
De-O-methylgrandisin: A closely related compound with slight structural differences.
Uniqueness
Dide-O-methylgrandisin stands out due to its specific methoxy group arrangement, which may confer unique reactivity and biological properties
Propiedades
Número CAS |
112572-55-1 |
|---|---|
Fórmula molecular |
C22H28O7 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1 |
Clave InChI |
CAUANPLJFMVCHO-LGYONYEGSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


